
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- is a heterocyclic compound that features a pyrimidine ring with a thione group and a dichlorophenoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- typically involves the reaction of 2,4-dichlorophenoxyacetic acid with thiosemicarbazide in the presence of phosphoryl chloride. This reaction forms the intermediate 5-(2,4-dichlorophenoxy)methyl-1,3,4-thiadiazol-2-amine, which is then cyclized to form the desired pyrimidinethione compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit enzymes involved in essential biological pathways.
Disrupting Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis.
Inducing Oxidative Stress: It may induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Comparación Con Compuestos Similares
Similar Compounds
5-[(2,4-Dichlorophenoxy)methyl]-2H-tetraazole: Shares the dichlorophenoxy group but has a different heterocyclic core.
2-(2,4-Dichlorophenoxy)-5-(pyridin-2-ylmethyl)phenol: Contains a similar dichlorophenoxy group but with a different substitution pattern.
Uniqueness
2(1H)-Pyrimidinethione, 5-(2,4-dichlorophenoxy)tetrahydro- is unique due to its combination of a pyrimidine ring with a thione group and a dichlorophenoxy substituent. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Número CAS |
676167-21-8 |
|---|---|
Fórmula molecular |
C10H10Cl2N2OS |
Peso molecular |
277.17 g/mol |
Nombre IUPAC |
5-(2,4-dichlorophenoxy)-1,3-diazinane-2-thione |
InChI |
InChI=1S/C10H10Cl2N2OS/c11-6-1-2-9(8(12)3-6)15-7-4-13-10(16)14-5-7/h1-3,7H,4-5H2,(H2,13,14,16) |
Clave InChI |
CQIWXUUFHBXATK-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNC(=S)N1)OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,5-Trioxaspiro[5.5]undecan-9-one, 3-(1-[1,1'-biphenyl]-4-ylethenyl)-](/img/structure/B12531578.png)
![Ethanone, 2-[1-(2-hydroxy-1-methylethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12531582.png)
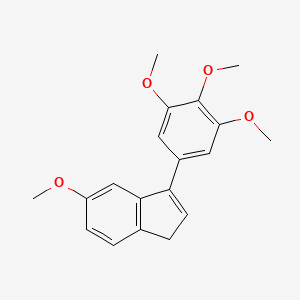
![1-(Ethenyloxy)-3-[(E)-(4-nitrophenyl)diazenyl]pentane-2,4-dione](/img/structure/B12531598.png)
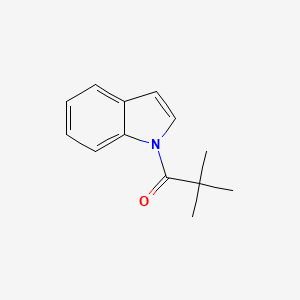
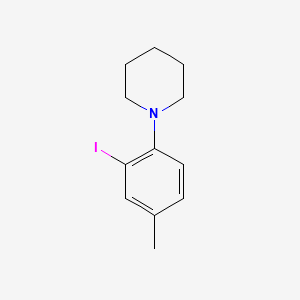
![3-(2-Methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531612.png)

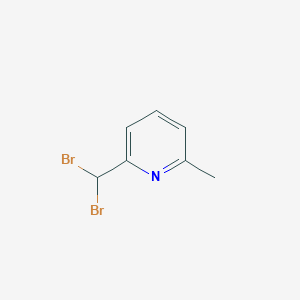
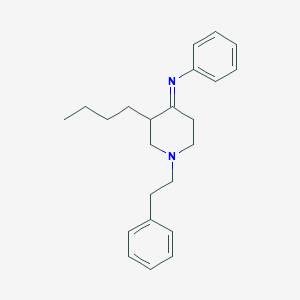
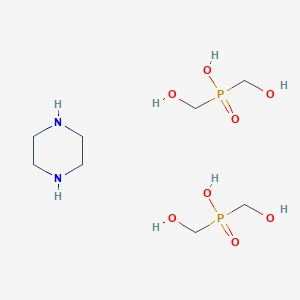
![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)

![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)
